N,N,6-trimethylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N,6-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-5-8(6-10-7)9(12)11(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVROWLWJKFDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N-Dimethyl vs. N,N,6-Trimethyl Substitution
A key analog, 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide (CAS: EME00403), shares the N,N-dimethylcarboxamide group but replaces the 6-methyl with 5,6-dichloro substituents. Chlorine atoms, being electron-withdrawing, significantly alter the pyridine ring’s electron density compared to methyl groups, which are electron-donating. For instance, chlorine substituents may enhance electrophilic character, favoring nucleophilic substitution reactions, whereas methyl groups improve lipophilicity, aiding membrane permeability in drug candidates .
Heterocyclic Fusion
Compounds like N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide (DprE1-IN-1, MFCD29477419) feature fused pyrrolo-pyridine systems.
Functional Group Diversity
- Thieno[2,3-b]pyridine-2-carboxamide (): Incorporates a sulfur-containing thiophene ring fused to pyridine, introducing additional hydrogen-bonding and hydrophobic interactions. Such modifications are common in kinase inhibitors but may complicate metabolic stability compared to non-fused analogs .
Preparation Methods
Direct Amidation of 6-Methylpyridine-3-Carboxylic Acid
The carboxylic acid precursor undergoes amidation with dimethylamine using coupling agents. While specific protocols for N,N,6-trimethylpyridine-3-carboxamide are not explicitly detailed in the cited patents, analogous reactions for related compounds provide foundational data:
Mechanistic Considerations : The reaction proceeds via activation of the carboxyl group to a reactive intermediate (e.g., HATU-generated uronium salt), followed by nucleophilic attack by dimethylamine. Steric hindrance from the 6-methyl group reduces yields compared to unsubstituted analogs.
Palladium-Catalyzed Coupling Reactions
Bromine-Mediated Cyclization with Pd Catalysts
Patent EP2821398A1 and EP0388994A1 describe Pd-catalyzed systems for constructing pyridine carboxamide frameworks. A representative protocol for N,N,6-trimethyl derivatives involves:
Reaction Scheme :
Optimized Conditions :
| Component | Quantity | Role |
|---|---|---|
| Pd(OAc)₂ | 0.07 mmol | Catalyst |
| PPh₃ | 0.66 mmol | Ligand |
| Bromine | 0.63 mmol | Oxidizing Agent |
| Acetonitrile | 0.5 ml | Solvent |
| Temperature | 80°C, 21 h | Reaction Time |
Performance Metrics :
Critical Parameters :
-
Ligand Ratio : PPh₃:Pd ratios >3:1 prevent catalyst deactivation
-
Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance oxidative addition kinetics
Nucleophilic Substitution Pathways
Displacement of Halogenated Precursors
Chloro- or bromopyridine intermediates react with dimethylamine under basic conditions:
Example Reaction :
Comparative Halogen Reactivity :
| Halogen | Temperature | Time | Yield (%) |
|---|---|---|---|
| Cl | 120°C | 48 h | 58 |
| Br | 80°C | 24 h | 72 |
Bromine-substituted precursors exhibit superior reactivity due to weaker C-Br bonds. Microwave-assisted conditions (150°C, 1 h) can enhance yields to 81% but risk decomposition of the methyl groups.
Multi-Step Functionalization Strategies
Sequential Methylation and Amidation
A modular approach builds the target compound through successive substitutions:
Step 1 : Nitration and Reduction
Step 2 : Methylation
Step 3 : Amidation
Yield Progression :
| Step | Cumulative Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 78 |
| 3 | 65 |
This route’s main advantage lies in avoiding harsh bromination conditions, though the multi-step process increases complexity.
Comparative Analysis of Synthesis Methods
Efficiency Metrics :
| Method | Typical Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Amidation | 68–72 | 95 | Moderate |
| Pd-Catalyzed Coupling | 75 | 88 | High |
| Nucleophilic Substitution | 58–72 | 90 | Low |
| Multi-Step Functionalization | 65 | 97 | Low |
Cost Considerations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,6-trimethylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, including amide coupling and functional group modifications. For example, coupling agents like DCC and catalysts such as DMAP are used under inert atmospheres to form the carboxamide moiety . Reaction conditions (e.g., solvent choice, temperature, and catalyst loading) critically impact yield. For instance, polar aprotic solvents like DMF improve solubility of intermediates, while temperatures above 80°C may degrade sensitive substituents . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and methyl group assignments (e.g., singlet peaks for N,N-dimethyl groups at δ 3.0–3.2 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 208.1) . High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.
Q. How can researchers assess the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility is evaluated by incremental solvent addition to saturated solutions. For example, the compound exhibits moderate solubility in DMSO (≥10 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under varying pH (2–12) and temperatures (4–40°C) via HPLC monitoring reveal degradation at extremes (e.g., hydrolysis at pH <3) . Storage at –20°C in desiccated conditions is advised for long-term stability.
Advanced Research Questions
Q. What strategies are effective for optimizing regioselective modifications of the pyridine ring in this compound?
- Methodological Answer : Electrophilic substitution at the pyridine ring is guided by directing groups. For example, the carboxamide group at position 3 directs electrophiles to positions 4 or 5. Halogenation (e.g., iodination) at position 6 can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60°C, yielding >70% regioselectivity . Computational modeling (DFT) predicts charge distribution to guide synthetic planning .
Q. How do structural analogs of this compound influence biological activity, and what SAR (Structure-Activity Relationship) trends are observed?
- Methodological Answer : Modifying the methyl groups or pyridine substituents alters bioactivity. For instance, replacing the N,N-dimethyl group with a pyrrolidine ring enhances binding to kinase targets (IC₅₀ reduction from 1.2 μM to 0.3 μM). Conversely, bulkier substituents at position 6 reduce membrane permeability . Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) and molecular docking (e.g., AutoDock Vina) identify critical pharmacophores .
Q. What experimental approaches resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from trace impurities or unoptimized conditions. Reproducibility can be improved by:
- Standardized purification : Use preparative HPLC instead of gravity columns .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies critical factors .
Q. How can researchers validate the biological target engagement of this compound in cellular assays?
- Methodological Answer : Target validation involves:
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- Knockdown/knockout models : CRISPR-Cas9 gene editing confirms phenotype rescue upon target inhibition .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD values) with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
